molecular formula C11H9FN2O B1438922 1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 630403-99-5

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No. B1438922
M. Wt: 204.2 g/mol
InChI Key: ISKPNFMZRNEQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, otherwise known as 3-Fluoro-1H-imidazol-1-yl ethanone, is an important organic compound used in a variety of applications. It is a member of the imidazole family, which is a heterocyclic aromatic compound containing five-member rings of nitrogen and carbon atoms. 3-Fluoro-1H-imidazol-1-yl ethanone is a colorless, crystalline solid with a melting point of 64-66°C. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study explored the synthesis of novel (thio)semicarbazone derivatives of arylalkylimidazole, focusing on their anticonvulsant activity. These compounds were tested against seizures and neurotoxicity, revealing that certain derivatives showed high activity and selectivity against induced seizures. The structural confirmation of these compounds was achieved through various spectroscopic techniques (Çalış, Septioğlu, & Aytemir, 2011).

Corrosion Inhibition

Research on imidazole-based molecules, including a derivative similar to the compound , demonstrated significant corrosion inhibition efficiency for carbon steel in an acidic medium. This study linked the molecular properties of these inhibitors to their efficiency, emphasizing the role of molecular softness and solvation energy in their performance (Costa et al., 2021).

Fluorescence Enhancement

A specific study synthesized and characterized a derivative for its fluorescence enhancement capabilities when bound to Fe2O3 nanoparticles. This research highlights the potential of such compounds in photophysical applications (Kalaiarasi et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of the focal compound to evaluate their antimicrobial and antifungal properties. These efforts aim to develop new therapeutics with potential applications against a variety of pathogens, demonstrating the versatility of these compounds in medicinal chemistry (Kumar et al., 2019).

properties

IUPAC Name

1-(3-fluorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPNFMZRNEQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.